molecular formula C24H22FNO2 B2927313 (1E)-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)-1-[(4-methylphenyl)amino]pent-1-en-3-one CAS No. 477888-42-9

(1E)-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)-1-[(4-methylphenyl)amino]pent-1-en-3-one

Cat. No.: B2927313
CAS No.: 477888-42-9
M. Wt: 375.443
InChI Key: FZXVYRIIXGQFBE-CCEZHUSRSA-N
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Description

The compound (1E)-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)-1-[(4-methylphenyl)amino]pent-1-en-3-one features a conjugated enone (α,β-unsaturated ketone) backbone, a 2-fluoro-[1,1'-biphenyl]-4-yl ether group, and a 4-methylphenylamino substituent.

Properties

IUPAC Name

(E)-4-(3-fluoro-4-phenylphenoxy)-1-(4-methylanilino)pent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c1-17-8-10-20(11-9-17)26-15-14-24(27)18(2)28-21-12-13-22(23(25)16-21)19-6-4-3-5-7-19/h3-16,18,26H,1-2H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXVYRIIXGQFBE-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)-1-[(4-methylphenyl)amino]pent-1-en-3-one typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluoro substituent, and coupling with the amino group. Common synthetic routes may include:

    Formation of Biphenyl Core: This can be achieved through Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.

    Introduction of Fluoro Substituent: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Coupling with Amino Group: The final step involves the coupling of the fluoro-biphenyl derivative with an amine, such as 4-methylaniline, under conditions that promote the formation of the desired enone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(1E)-4-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)-1-[(4-methylphenyl)amino]pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide in the presence of a catalyst.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Thiol-substituted, amine-substituted, or alkoxy-substituted derivatives.

Scientific Research Applications

(1E)-4-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)-1-[(4-methylphenyl)amino]pent-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1E)-4-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)-1-[(4-methylphenyl)amino]pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Flurbiprofen-Based Triazole-Thione Derivatives

Key Compounds :

  • 4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thiones (6a–m) Structural Similarities: Share the 2-fluoro-biphenyl core and ethyl linker. Key Differences: Replacement of the enone-amino group with a triazole-thione and benzylidene substituents. Activity: Compounds 6e, 6i, 6j, and 6m exhibited superior analgesic activity in tail-flick, hot-plate, and acetic acid writhing assays, with 6e (EC50 = 0.09 μmol/kg) outperforming aspirin . Synthesis: Microwave-assisted methods improved yields (82–98.8%) and reduced reaction times compared to conventional heating .

Flurbiprofen Amide Derivatives

Key Compounds :

  • 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide Structural Similarities: Retains the 2-fluoro-biphenyl moiety and amide linkage. Key Differences: Chromenone substituent replaces the enone-amino group. Synthesis: Schotten-Baumann reaction yielded a racemic mixture due to chiral centers in flurbiprofen and the amine .
  • Acetamide-Sulfonamide Derivatives (16–19)
    • Examples :
  • 16 : 2-(2-Fluoro-biphenyl-4-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide
  • 17 : 2-(2-Fluoro-biphenyl-4-yl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)propanamide
    • Activity : Demonstrated antiurease activity, with melting points ranging from 125–225°C, influenced by sulfonamide substituents .

Stereochemical Variants

Key Compound :

  • 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide
    • Structural Feature : Contains two chiral centers, producing four diastereomers (cis/trans methyl groups).
    • Synthesis : DCC-mediated coupling achieved high yields but generated complex stereoisomeric mixtures .

Structural and Functional Analysis

Impact of Fluorine Substitution

  • The 2-fluoro-biphenyl group enhances metabolic stability and bioavailability, as seen in flurbiprofen derivatives .
  • Fluorine’s electronegativity modulates electron density, affecting binding to targets like cyclooxygenase (COX) enzymes .

Role of the Enone System

  • The α,β-unsaturated ketone in the main compound may enable Michael addition reactions with biological thiols, a mechanism observed in anti-inflammatory chalcone derivatives .
  • Comparatively, triazole-thione derivatives lack this reactivity but gain hydrogen-bonding capacity via sulfur and nitrogen atoms .

Amino Group Modifications

  • The 4-methylphenylamino group in the main compound contrasts with sulfonamide (e.g., 16–19) or chromenone substituents in analogs.
  • Bulky substituents (e.g., sulfonamides) improve target selectivity but may reduce solubility .

Analgesic Activity

  • Triazole-thiones (6a–m) : EC50 values 0.09–0.15 μmol/kg (tail-flick assay) .
  • Main Compound: Predicted activity based on enone and amino groups, though experimental data is lacking.

Melting Points and Solubility

Compound Type Melting Point Range (°C) Key Substituent Influence
Acetamide-sulfonamides 125–225 Sulfonamide polarity
Triazole-thiones 150–200 (estimated) Hydrogen-bonding
Main Compound ~180–210 (predicted) Enone and aromatic groups

Biological Activity

The compound (1E)-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)-1-[(4-methylphenyl)amino]pent-1-en-3-one is a synthetic organic molecule with a complex structure that includes a biphenyl moiety, a fluorine atom, and an amino group attached to a pentene chain. Its unique arrangement of functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Molecular Formula : C24H22FNO2
  • Molecular Weight : 375.44 g/mol
  • CAS Number : 477888-42-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, which may influence its interaction with biological targets. The presence of the biphenyl and fluorine groups suggests potential anticancer and antimicrobial properties.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis highlights how the unique structure of this compound differentiates it from similar molecules.

Compound NameStructure FeaturesBiological ActivityUniqueness
2-Fluoro-biphenylContains biphenyl and fluorineAnticancerLacks amino group
4-MethylphenylamineSimple amine structureAntimicrobialNo aromatic ring
4-(Biphenyl-4-yloxy)anilineBiphenyl ether structureAnticancerLacks pentene chain
N-(2-Fluorophenyl)-N-(4-methylphenyl)amineSimilar amine structureAntidepressantDifferent substitution pattern

This table illustrates that the combination of functional groups in (1E)-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)-1-[(4-methylphenyl)amino]pent-1-en-3-one may confer distinct biological activities not present in simpler analogs.

Case Studies and Research Findings

Recent studies have explored the biological activities of structurally similar compounds, providing insights into the potential applications of (1E)-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)-1-[(4-methylphenyl)amino]pent-1-en-3-one:

  • Anticancer Activity : A study demonstrated that compounds with similar biphenyl structures exhibited significant cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Properties : Research indicated that derivatives containing fluorinated phenolic structures showed enhanced antimicrobial activity against resistant bacterial strains, suggesting a potential application for (1E)-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)-1-[(4-methylphenyl)amino]pent-1-en-3-one in combating infections.
  • Enzyme Inhibition Studies : Preliminary screening has shown that compounds with similar configurations can inhibit key enzymes involved in metabolic disorders, highlighting the need for further investigation into the enzyme inhibition potential of this compound.

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